molecular formula C15H16F3N3O B2443179 (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411327-78-9

(E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2443179
CAS RN: 2411327-78-9
M. Wt: 311.308
InChI Key: HWCBYAJJXINNPG-QPJJXVBHSA-N
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Description

(E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide, also known as TFEA, is a chemical compound that has been studied extensively for its potential use in scientific research. TFEA is a relatively new compound that has been synthesized in recent years, and its unique properties make it a promising candidate for a variety of applications in the fields of biochemistry, pharmacology, and medicine.

Mechanism of Action

The mechanism of action of (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide is complex and not yet fully understood. However, it is known that (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide interacts with ion channels in a specific way, altering their activity and ultimately affecting cellular signaling pathways. (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide has been shown to bind to specific sites on ion channels, causing conformational changes that can either increase or decrease their activity.
Biochemical and Physiological Effects:
(E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide has a number of biochemical and physiological effects that make it a valuable tool for scientific research. One of the primary effects of (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide is its ability to modulate ion channel activity, which can have a wide range of downstream effects on cellular signaling pathways. (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide has also been shown to affect the release of neurotransmitters, which can have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide is its specificity for ion channels, which makes it a valuable tool for studying their function and regulation. (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide also has some limitations for lab experiments. For example, it can be difficult to control the concentration of (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide in experimental systems, which can affect the interpretation of results.

Future Directions

There are a number of potential future directions for research on (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide. One area of interest is the development of new analogs of (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide that may have improved specificity or potency for ion channels. Another area of interest is the use of (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide in the development of new therapies for neurological disorders, such as epilepsy and Parkinson's disease. Overall, (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide is a promising compound that has the potential to contribute to a wide range of scientific research endeavors.

Synthesis Methods

The synthesis of (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide involves a multi-step process that begins with the reaction of 3-cyanophenylacetic acid with trifluoroacetyl chloride to form a trifluoroacetylated intermediate. This intermediate is then reacted with dimethylamine to form the final product, (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide. The synthesis of (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide is a complex process that requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

(E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide has been studied extensively for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary applications of (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide is in the study of ion channels, which are critical components of cellular signaling pathways. (E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide has been shown to modulate the activity of ion channels, making it a valuable tool for studying their function and regulation.

properties

IUPAC Name

(E)-N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-21(2)8-4-7-13(22)20-14(15(16,17)18)12-6-3-5-11(9-12)10-19/h3-7,9,14H,8H2,1-2H3,(H,20,22)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCBYAJJXINNPG-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC(C1=CC=CC(=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC(C1=CC=CC(=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide

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